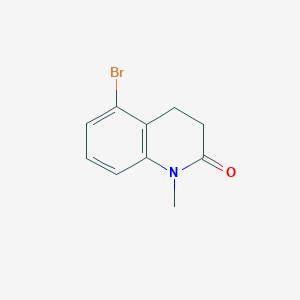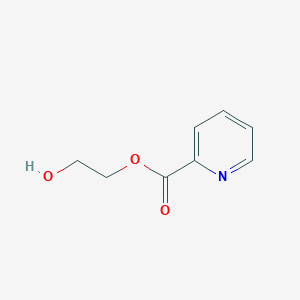
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one is an organic compound with the molecular formula C9H12O. It is a cyclopentenone derivative characterized by the presence of three methyl groups and a methylene group attached to the cyclopentenone ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethylcyclopent-2-en-1-one with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the methylene group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted groups.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetramethyl-2-cyclopentenone: Similar in structure but with an additional methyl group.
2-Cyclopenten-1-one, 2,3,4-trimethyl-: Lacks the methylene group present in 2,3,5-Trimethyl-4-methylene-2-cyclopenten-1-one.
Uniqueness
This compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
29765-85-3 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2,3,5-trimethyl-4-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-5-6(2)8(4)9(10)7(5)3/h7H,1H2,2-4H3 |
InChI-Schlüssel |
NUPOFQCBTWUAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C)C(=C(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)



![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)




